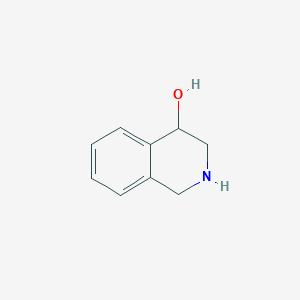

1,2,3,4-Tetrahydroisoquinolin-4-ol

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinolin-4-ol is a secondary amine with the chemical formula C9H11NO. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the hydrogenation of isoquinoline using catalysts like platinum (Pt), platinum oxide (PtO2), or nickel-molybdenum (Ni-Mo) under high pressure .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of isoquinoline. The process includes dissolving anhydrous palladium chloride (PdCl2) and hexachloroplatinic acid (H2PtCl6.6H2O) in deionized water, adding a surfactant solution, and stirring for several hours. The mixture is then subjected to reduction using sodium borohydride (NaBH4), followed by filtration and distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt, PtO2, or Ni-Mo.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

THIQ derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The compound's structural framework allows for modifications that can enhance its efficacy against various diseases.

Neuroprotective Effects

Research indicates that THIQ compounds possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanisms of action include modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

THIQ derivatives have shown promising antimicrobial activity against a variety of pathogens. Studies indicate that certain analogs can inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents .

Cancer Therapeutics

Some THIQ compounds are being explored as anticancer agents. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For instance, specific THIQ analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ol and its derivatives involves several established methods that allow for structural modifications to enhance biological activity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key synthetic route for constructing THIQ frameworks. This method enables the formation of the tetrahydroisoquinoline core from readily available precursors, facilitating the introduction of various substituents at different positions on the ring .

Oxidative Functionalization

Recent advancements have introduced oxidative functionalization techniques that allow for the modification of THIQ compounds to enhance their pharmacological properties. These methods utilize heterogeneous nanocatalysts to promote selective reactions that yield functionalized THIQ derivatives .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THIQ compounds through rigorous experimental evaluations.

Study on Estrogen Receptor Modulators

A recent study synthesized C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols aimed at developing selective estrogen receptor modulators (SERMs). Although initial results showed limited activity, the research underscores the importance of structure-activity relationships (SAR) in guiding future modifications to improve efficacy .

Anticancer Activity Evaluation

In another study, a series of novel isoquinoline dipeptides were synthesized and evaluated for their biological activities against cancer cell lines. The results indicated significant anticancer activity attributed to specific structural features within the THIQ framework .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-ol involves its interaction with various molecular targets and pathways. It can act as a ligand for dopamine receptors, influencing neurotransmitter activity in the brain . Additionally, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinolin-4-ol can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar structure but lacks the hydroxyl group at the 4-position.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This derivative has a carboxyl group at the 3-position and is used in peptide-based drugs.

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity .

Activité Biologique

1,2,3,4-Tetrahydroisoquinolin-4-ol (THIQ) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This compound is part of a larger class of isoquinoline alkaloids, which are known for their therapeutic potential against various diseases, including neurodegenerative disorders and infectious diseases. This article reviews the biological activities of THIQ, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

THIQ is characterized by its tetrahydroisoquinoline structure, which consists of a fused bicyclic system containing a nitrogen atom. Its chemical formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of THIQ and its derivatives. For instance, a series of novel THIQ dipeptides demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 166 μM for certain compounds . The cationic nature of these peptides enhances their interaction with bacterial membranes, leading to increased efficacy .

Table 1: Antimicrobial Activity of THIQ Derivatives

| Compound | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| THIQ Dipeptide 7a | E. coli | 166 | |

| THIQ Dipeptide 7c | S. aureus | 498 | |

| THIQ Dipeptide 7e | S. pyogenes | 315 |

Enzyme Inhibition

THIQ has also been studied for its ability to inhibit various enzymes. Notably, it has shown promise as a selective inhibitor of carbonic anhydrase (CA), with some derivatives exhibiting low nanomolar inhibition constants against specific isoforms such as hCA IX and hCA XIV . This selectivity is crucial for developing therapeutics with fewer side effects.

Table 2: Inhibition Profile of THIQ Derivatives on Carbonic Anhydrase

| Compound | Isoform | Ki (nM) | Reference |

|---|---|---|---|

| Monomethoxy THIQ | hCA IX | 5.1 | |

| Monomethoxy THIQ | hCA XIV | 5250 | |

| Dimethoxy THIQ | hCA I | 35 |

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives can be significantly influenced by structural modifications. For example, the introduction of various functional groups can enhance or diminish their antimicrobial and enzyme inhibitory properties. Studies have indicated that modifications at the nitrogen atom or the aromatic ring can lead to improved binding affinities and biological activities .

Case Studies

A recent investigation synthesized several novel THIQ derivatives aimed at exploring their biological activities. The study revealed that certain modifications resulted in compounds with enhanced antimicrobial properties compared to traditional antibiotics . Additionally, other studies have focused on the potential use of THIQ in treating neurodegenerative diseases due to its neuroprotective effects observed in vitro and in vivo .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471586 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51641-23-7 | |

| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.